Dimesna free acid

描述

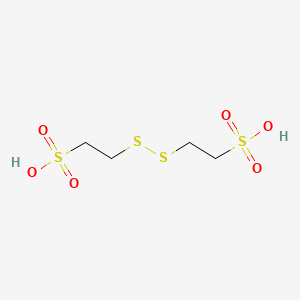

Structure

3D Structure

属性

IUPAC Name |

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUKOOOZTSTOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-51-8 (di-hydrochloride salt) | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40196395 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-11-5 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimesna Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, the disulfide dimer of mesna (B1676310) (2-mercaptoethane sulfonate sodium), is a significant uroprotective and nephroprotective agent. It is employed in conjunction with certain cancer chemotherapeutics, such as ifosfamide (B1674421) and cisplatin, to mitigate their toxic side effects on the urinary tract and kidneys. Functioning as a prodrug, Dimesna is metabolically reduced in the kidneys to its active form, mesna, which then neutralizes the harmful metabolites of the anticancer agents. This guide provides a comprehensive overview of the synthesis and characterization of Dimesna free acid (2,2'-dithiodiethanesulfonic acid), offering detailed experimental protocols and data for researchers in drug development and related scientific fields.

Physicochemical Properties

Dimesna is typically handled as its disodium (B8443419) salt, a white to off-white solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀O₆S₄ | [1] |

| Molecular Weight | 282.4 g/mol | [1] |

| Disodium Salt Formula | C₄H₈Na₂O₆S₄ | [2] |

| Disodium Salt Molecular Weight | 326.34 g/mol | [3] |

| Disodium Salt Melting Point | 273 °C (decomposes) | [4] |

| Disodium Salt Solubility in DMSO | 65 mg/mL | [3] |

| Appearance | White to Off-White Solid | [4] |

Synthesis of Dimesna

Dimesna is synthesized through the oxidation of a thiol precursor. A common and effective method involves the hydrolysis and subsequent air oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.

Experimental Protocol: Synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

This procedure outlines the synthesis of Dimesna via the hydrolysis and oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, with a reported yield of approximately 80%.

Materials:

-

S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

-

1N Sodium Hydroxide (B78521) (NaOH)

-

Deionized Water

-

Oxygen source (e.g., compressed air or oxygen cylinder)

Procedure:

-

Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in deionized water.

-

Adjust the pH of the solution to 9.0 by the dropwise addition of 1N sodium hydroxide while stirring.

-

Bubble oxygen gas through the reaction mixture at a steady rate.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

After 48 hours, concentrate the aqueous solution under reduced pressure to induce crystallization.

-

Collect the precipitated product by filtration.

-

Dry the product under vacuum to obtain Dimesna (as the disodium salt).

Quantitative Data:

| Parameter | Value |

| Starting Material | 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt |

| pH | 9.0 |

| Reaction Time | 48 hours |

| Yield | ~80% |

Characterization of Dimesna

Thorough characterization is essential to confirm the identity and purity of the synthesized Dimesna. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimesna.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized Dimesna in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or 600 MHz FT-NMR spectrometer.

-

Data Acquisition: Use a standard pulse sequence. If residual water signal is problematic in D₂O, a water suppression pulse sequence (e.g., 1D NOESY) can be employed.[5]

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data (in D₂O):

The structure of Dimesna, ⁻O₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃⁻, suggests two distinct triplet signals for the methylene (B1212753) protons.

-

A triplet corresponding to the protons adjacent to the sulfonate group (-CH₂-SO₃⁻).

-

A triplet corresponding to the protons adjacent to the disulfide bond (-CH₂-S-S-).

Note: Specific chemical shift values (ppm) and coupling constants (Hz) should be determined from the acquired spectrum and compared with literature values if available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Dimesna and can be adapted for quantification.

Experimental Protocol: HPLC Analysis

The following protocol is based on methods developed for the analysis of Dimesna and its monomer, mesna.[3]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: RP amide C16 column (150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (10:90 v/v), with the pH adjusted to 3 with orthophosphoric acid.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized Dimesna in deionized water. Create a series of dilutions for linearity checks if performing quantitative analysis.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: Determine the retention time and peak area of the Dimesna peak. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.

Quantitative Data:

| Parameter | Value |

| Column | RP amide C16 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Phosphate Buffer (10:90, v/v), pH 3 |

| Flow Rate | 1 mL/min |

| Wavelength | 210 nm |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Dimesna, confirming its identity.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of Dimesna in biological matrices.[5]

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Spray Voltage: 4000 V.

-

Capillary Temperature: 250 °C.

-

Detection: Selected Reaction Monitoring (SRM) can be used for enhanced specificity and sensitivity.

Procedure:

-

Sample Infusion: Introduce a solution of the synthesized Dimesna into the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to identify the parent ion. Perform fragmentation (MS/MS) to observe characteristic daughter ions.

Expected Mass Spectral Data:

-

Parent Ion (this compound, [M-H]⁻): Expected m/z for C₄H₉O₆S₄⁻ is approximately 281.

-

Parent Ion (this compound, [M-2H]²⁻): A doubly charged ion may also be observed.

-

Disodium Dimesna (Exact Mass): The exact mass of the neutral disodium salt is 325.8999.[2]

Mechanism of Action and Biological Pathways

Dimesna's therapeutic effect is realized through its conversion to mesna and subsequent detoxification of harmful chemotherapeutic byproducts.

Metabolic Activation and Uroprotection

Dimesna acts as a prodrug, undergoing reduction in the kidneys to form two molecules of mesna. Mesna, with its free sulfhydryl group, is the active uroprotectant. It neutralizes acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide, in the bladder via a Michael addition reaction, forming a non-toxic thioether that is safely excreted.

Renal Transport

The uptake of Dimesna into kidney cells is a critical step for its activation. This process is mediated by specific transporters on the renal tubules.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for synthesis from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt, and for characterization by NMR, HPLC, and MS, offer a solid foundation for researchers. The inclusion of quantitative data and diagrams of its biological pathways further enhances the understanding of this important protective agent. Adherence to these methodologies will enable the reliable production and verification of Dimesna for further research and development in the pharmaceutical industry.

References

- 1. 2,2'-Dithiodiethanesulfonic acid | C4H10O6S4 | CID 65626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Disodium 2,2`-dithio-bis-ethane sulphonate [chembk.com]

- 5. researchke.kingston.ac.uk [researchke.kingston.ac.uk]

An In-depth Technical Guide to the Chemical Properties of 2,2'-Dithiodiethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-dithiodiethanesulfonic acid, also known as dimesna (B1670654) or coenzyme M disulfide. It is a pivotal compound in both pharmaceutical and biological contexts. In the pharmaceutical realm, its disodium (B8443419) salt, dimesna, serves as a prodrug for the uroprotective agent mesna (B1676310), mitigating the urotoxic effects of certain chemotherapeutic agents. In the microbial world, it is the oxidized form of coenzyme M, a key player in the metabolic pathway of methanogenesis. This document collates available data on its physicochemical properties, synthesis, and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

2,2'-Dithiodiethanesulfonic acid is a symmetrical disulfide compound characterized by two ethanesulfonic acid moieties linked by a disulfide bond. This structure imparts distinct chemical and physical properties that are crucial for its biological and pharmaceutical functions.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

| Synonyms | Dimesna, Coenzyme M disulfide, Bis(2-sulfoethyl)disulfide | |

| CAS Number | 45127-11-5 | |

| Molecular Formula | C₄H₁₀O₆S₄ | |

| Molecular Weight | 282.4 g/mol | |

| Canonical SMILES | C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| InChI | InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |

Physicochemical Data

| Property | Value | Remarks |

| pKa | Strong acid (estimated pKa < 0) | Sulfonic acid groups are highly acidic. For comparison, the pKa of ethanesulfonic acid is approximately -1.68. |

| Solubility | ||

| Water | Soluble | As a short-chain sulfonic acid, it is expected to be highly soluble in water. |

| Methanol | Soluble (estimated) | Expected to be soluble based on the polarity of the molecule. |

| Ethanol | Soluble (estimated) | Expected to be soluble. |

| DMSO | Soluble (estimated) | Expected to be soluble in polar aprotic solvents. |

| XLogP3 | -1.3 | Computationally derived value, indicating high hydrophilicity. |

| Density | 1.769 g/cm³ | |

| Redox Potential | Not available | The redox potential of the disulfide bond is a key parameter for its biological function but has not been experimentally reported. |

Reactivity and Stability

The chemical reactivity of 2,2'-dithiodiethanesulfonic acid is dominated by the disulfide bond and the two sulfonic acid groups.

The sulfonic acid groups are strong acids and will exist in their deprotonated sulfonate form under most physiological conditions. The disulfide bond is susceptible to reduction, a key feature in its biological activity.

Information on the stability of 2,2'-dithiodiethanesulfonic acid (dimesna) itself is limited. However, studies on its reduced form, mesna, indicate that mesna is prone to oxidation to form dimesna, especially in the presence of oxygen. One study showed that a solution of mesna (20 mg/mL) incubated at 37°C showed a 40% decrease in concentration over 14 days, with the formation of dimesna as the sole degradation product. This suggests that the disulfide form is the more stable species under oxidative conditions.

Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, are necessary to fully characterize its stability profile. Such studies are crucial for the development of stable pharmaceutical formulations.

Experimental Protocols

Synthesis

A common method for the synthesis of the disodium salt of 2,2'-dithiodiethanesulfonic acid (dimesna) involves the oxidation of a thiol precursor.

Synthesis of Disodium 2,2'-dithiobis(ethanesulfonate) (Dimesna)

This protocol is adapted from a patented method and involves the oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.

Materials:

-

S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

-

1N Sodium hydroxide (B78521) solution

-

Water

-

Oxygen gas

Procedure:

-

Dissolve S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.

-

Adjust the pH of the solution to 9.0 using 1N sodium hydroxide.

-

Bubble oxygen gas through the stirred reaction mixture for an extended period (e.g., 48 hours) to facilitate the oxidation of the thiol to the disulfide.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, concentrate the aqueous solution to induce crystallization of the product.

-

Isolate the crystalline product by filtration and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures.

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Biological and Pharmaceutical Significance

Uroprotective Agent (Dimesna)

The disodium salt of 2,2'-dithiodiethanesulfonic acid, dimesna, is administered as a uroprotective agent alongside chemotherapeutic drugs like ifosfamide (B1674421) and cyclophosphamide. These anticancer drugs produce a toxic metabolite, acrolein, which can cause hemorrhagic cystitis (bleeding of the bladder).

In the bloodstream, dimesna is relatively stable. However, upon reaching the kidneys, it is reduced to its active form, mesna (2-mercaptoethanesulfonic acid). Mesna is then excreted into the bladder, where its free thiol group reacts with acrolein, forming a non-toxic, stable thioether that is safely eliminated in the urine.

Uroprotection Signaling Pathway

Coenzyme M Disulfide in Methanogenesis

In the realm of microbiology, 2,2'-dithiodiethanesulfonic acid is known as the disulfide form of coenzyme M (HS-CoM). It is a crucial component of the central metabolic pathway of methanogenic archaea.

In the final step of methanogenesis, methyl-coenzyme M reductase (MCR), a nickel-containing enzyme, catalyzes the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). This reaction produces methane (B114726) (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). This heterodisulfide is then reduced to regenerate the active forms of coenzyme M and coenzyme B, completing the catalytic cycle.

Conclusion

2,2'-Dithiodiethanesulfonic acid is a molecule with significant importance in both medicine and microbiology. Its chemical properties, particularly the reactivity of its disulfide bond, are central to its function. While some data on its properties and synthesis are available, further research is needed to fully characterize its physicochemical properties, such as its pKa, solubility, and redox potential, through experimental determination. Detailed stability studies are also required to support the development of robust pharmaceutical formulations. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.

The Uroprotective Agent Dimesna: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the mechanism of action of Dimesna (B1670654) (BNP7787, Tavocept), a critical uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic drugs. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding of Dimesna's pharmacokinetics, its role in acrolein detoxification, and the cellular processes involved in its protective effects.

Executive Summary

Chemotherapy-induced hemorrhagic cystitis is a significant dose-limiting toxicity associated with the use of oxazaphosphorine alkylating agents such as ifosfamide (B1674421) and cyclophosphamide (B585). This adverse effect is primarily mediated by the metabolite acrolein, which accumulates in the bladder and causes severe urothelial damage. Dimesna, the disulfide dimer of mesna (B1676310), serves as a stable prodrug that is systemically inactive and is preferentially activated to its therapeutic form, mesna, in the renal tubules. This targeted delivery of mesna to the site of acrolein-induced toxicity is the cornerstone of its uroprotective efficacy. This guide will explore the intricate journey of Dimesna from administration to its ultimate function as a potent uroprotectant.

Core Mechanism of Action: From Dimesna to Mesna

Dimesna (sodium 2,2'-dithio-bis-ethanesulfonate) itself is not the active uroprotectant. Instead, it functions as a prodrug, undergoing reduction to two molecules of mesna (sodium 2-mercaptoethane sulfonate)[1][2]. This conversion is crucial for its uroprotective activity.

In the systemic circulation, mesna is rapidly oxidized to its inactive disulfide form, dimesna.[3][4][5] This ensures that the active thiol group of mesna does not interfere with the cytotoxic action of chemotherapeutic agents in the bloodstream. Upon reaching the kidneys, dimesna is filtered and undergoes reduction back to active mesna in the renal tubules.[3][5] This reactivated mesna is then excreted into the urine, where it can directly neutralize the toxic metabolites of chemotherapy.[3][5]

The primary urotoxic metabolite of ifosfamide and cyclophosphamide is acrolein, a highly reactive unsaturated aldehyde.[3][6][7] Acrolein causes damage to the bladder lining, leading to inflammation and bleeding, a condition known as hemorrhagic cystitis.[3] The uroprotective mechanism of mesna is centered on the chemical inactivation of acrolein. The free thiol group (-SH) of mesna undergoes a Michael addition reaction with the α,β-unsaturated carbonyl group of acrolein.[6] This covalent binding forms a stable, non-toxic thioether conjugate that is then safely excreted in the urine, preventing acrolein from damaging the urothelium.[3][6]

Beyond direct acrolein scavenging, mesna has also been reported to possess antioxidant properties, which may further contribute to its protective effects by mitigating oxidative stress in the bladder mucosa.[3]

Figure 1: Pharmacokinetic and pharmacodynamic pathway of Dimesna.

Pharmacokinetics of Dimesna and Mesna

The distinct pharmacokinetic profiles of Dimesna and its active metabolite, mesna, are central to its targeted uroprotective effect.

| Parameter | Mesna | Dimesna | Reference |

| Half-life (t1/2) | 0.36 hours (IV) | 1.17 - 1.29 hours (IV) | [4][8] |

| 1.2 - 8.3 hours (IV and oral) | [4] | ||

| Peak Plasma Concentration (Oral) | 1.5 - 4 hours | 3 hours | [4][5] |

| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | Not specified | [5] |

| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [8] |

| Fraction Excreted in Urine (20 hrs) | 0.361 ± 0.15 | 0.482 ± 0.25 | [8] |

| AUC Ratio (Mesna/Dimesna) | 1.21 ± 0.57 | [8] |

Table 1: Comparative Pharmacokinetic Parameters of Mesna and Dimesna

Following intravenous administration, mesna is rapidly oxidized to dimesna in the bloodstream.[3][4][5] When administered orally, peak plasma concentrations of mesna and dimesna are reached within approximately 4 and 3 hours, respectively.[4] The urinary bioavailability of orally administered mesna is about 45-79% of that following intravenous administration.[4]

Renal organic anion transporters OAT1, OAT3, and OAT4 are responsible for the kidney-specific uptake of Dimesna.[9] The uptake by these transporters is saturable with Km values of 636 μM, 390 μM, and 590 μM for OAT1, OAT3, and OAT4, respectively.[9]

Enzymatic and Non-Enzymatic Reduction of Dimesna

The conversion of Dimesna back to its active mesna form within the renal system is a critical step. This reduction is facilitated by both enzymatic and non-enzymatic pathways.[1][10]

-

Enzymatic Reduction: The thioredoxin and glutaredoxin systems have been shown to facilitate the reduction of Dimesna to mesna in vitro.[10]

-

Non-Enzymatic Reduction: Dimesna can also be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous sulfhydryl compounds like cysteine and glutathione.[1][10]

Figure 2: Enzymatic and non-enzymatic reduction pathways of Dimesna.

Experimental Protocols

In Vitro Acrolein Inactivation Assay

Objective: To determine the dose-dependent efficacy of mesna in neutralizing acrolein in a controlled environment.

Methodology:

-

Acrolein is measured in urine or phosphate-buffered saline (PBS) using a headspace-solid-phase microextraction gas chromatography and mass spectrometry method.[11]

-

Mesna is added to the urine or PBS samples at varying concentrations (e.g., 10 µM to 20 mM).[11]

-

The effect of pH on mesna's efficacy can be investigated by adjusting the pH of the PBS.[11]

-

The reduction in acrolein concentration is quantified to determine the dose-dependent inactivation by mesna.[11]

Pharmacokinetic Analysis in Patients

Objective: To determine the pharmacokinetic parameters of mesna and dimesna in human subjects.

Methodology:

-

Patients receive a defined dose of mesna, for example, a 30 mg/kg intravenous bolus followed by a 100 mg/kg infusion over 12 hours.[8]

-

Blood and urine samples are collected at various time points following administration.[8]

-

Plasma and urine concentrations of mesna and dimesna are determined using liquid chromatography with electrochemical detection.[12]

-

To measure dimesna, samples are first reduced back to mesna using sodium borohydride.[8]

-

Pharmacokinetic parameters such as half-life, volume of distribution, clearance, and area under the curve (AUC) are calculated from the concentration-time data.[8]

Figure 3: Experimental workflow for pharmacokinetic analysis.

Clinical Significance and Future Directions

The development of Dimesna and its active form, mesna, has been a significant advancement in supportive care for cancer patients, allowing for the safe administration of higher doses of ifosfamide and cyclophosphamide.[13] Clinical studies have demonstrated the efficacy of mesna in preventing chemotherapy-induced hemorrhagic cystitis.[3][14][15]

Ongoing research continues to explore the potential of Dimesna and mesna in other therapeutic areas. For instance, Dimesna is being investigated for its potential to mitigate cisplatin-induced nephrotoxicity.[9][10] The mechanism in this context may involve the inhibition of aminopeptidase (B13392206) N (APN) by Dimesna-derived disulfide heteroconjugates.[9]

Conclusion

Dimesna serves as an elegant example of a targeted prodrug strategy. Its unique pharmacokinetic profile, characterized by systemic inactivity and localized activation in the kidneys, ensures the delivery of the active uroprotectant, mesna, precisely where it is needed to neutralize the toxic effects of acrolein. A thorough understanding of its mechanism of action, from its metabolic conversion to its chemical interaction with urotoxic metabolites, is essential for optimizing its clinical use and exploring its potential in new therapeutic applications. This technical guide provides a foundational understanding for researchers and clinicians working to improve the safety and efficacy of cancer chemotherapy.

References

- 1. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Prevention of urotoxic actions of cyclophosphamide and ifosfamide by dimesna (preliminary communication) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mesna? [synapse.patsnap.com]

- 4. Mesna Monograph for Professionals - Drugs.com [drugs.com]

- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mesna - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 11. Inactivation of acrolein by sodium 2-mercaptoethanesulfonate using headspace-solid-phase microextraction gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. High-dose ifosfamide with mesna uroprotection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Uroprotection with mesna in the chemotherapy of malignant tumors with oxazaphosphorines. Biometric evaluation of a sequential clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Dimesna to its Active Metabolite Mesna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna (B1670654) (disodium 2,2'-dithiobis-ethanesulfonate), the physiologically inactive disulfide dimer of mesna (B1676310), serves as a prodrug that is efficiently converted in vivo to its active form, mesna (sodium 2-sulfanylethanesulfonate). This conversion is a critical step in the uroprotective mechanism of mesna, which is co-administered with oxazaphosphorine chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) to mitigate urotoxic side effects. This technical guide provides an in-depth exploration of the in vivo conversion of dimesna to mesna, detailing the underlying biochemical pathways, pharmacokinetic profiles, and the experimental methodologies used to study this biotransformation. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate further research and development in this area.

Introduction

Mesna is an indispensable uroprotective agent used to prevent hemorrhagic cystitis, a dose-limiting toxicity associated with the alkylating agents ifosfamide and cyclophosphamide.[1] The therapeutic efficacy of mesna relies on the free thiol group of its active form, which neutralizes the urotoxic metabolite acrolein in the urinary tract. Following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[2] Dimesna circulates in the plasma and is subsequently reduced back to two molecules of active mesna, primarily in the kidneys and to some extent in the liver.[1][3] This targeted reactivation within the urinary system ensures high concentrations of the protective thiol where it is most needed, while minimizing systemic exposure to the active compound. Understanding the dynamics of this in vivo conversion is paramount for optimizing dosing regimens and ensuring maximal uroprotection.

Biochemical Pathways of Dimesna to Mesna Conversion

The reduction of the disulfide bond in dimesna to yield two molecules of mesna is a crucial biotransformation step. This conversion is not a spontaneous process but is catalyzed by both enzymatic and non-enzymatic mechanisms, primarily involving endogenous reducing systems.

Enzymatic Reduction

The primary enzymatic systems responsible for the reduction of dimesna are the glutathione (B108866) and thioredoxin pathways, which are abundant in the renal tubules and hepatocytes.[4][5]

-

The Glutathione System: This system is a major contributor to dimesna reduction. The key enzyme, glutathione reductase , catalyzes the reduction of glutathione disulfide (GSSG) to its active thiol form, glutathione (GSH), using NADPH as a reducing equivalent.[6] GSH can then directly reduce dimesna in a non-enzymatic reaction or this process can be facilitated by glutathione S-transferases (GSTs).[7][8]

-

The Thioredoxin System: This system also plays a role in dimesna metabolism. Thioredoxin reductase is a ubiquitous flavoenzyme that reduces oxidized thioredoxin using NADPH.[9][10] The reduced thioredoxin, with its active dithiol motif, can then efficiently reduce the disulfide bond of dimesna to generate mesna.[4]

Non-Enzymatic Reduction

In addition to enzymatic catalysis, dimesna can be reduced non-enzymatically through thiol-disulfide exchange reactions with endogenous low-molecular-weight thiols, most notably glutathione (GSH) .[5] This reaction is concentration-dependent and contributes to the overall pool of active mesna.

The following diagram illustrates the key pathways involved in the in vivo conversion of dimesna to mesna.

Caption: In vivo conversion of dimesna to mesna and its uroprotective mechanism.

Pharmacokinetics of Dimesna and Mesna

The pharmacokinetic profiles of dimesna and mesna have been characterized in several clinical studies. Following intravenous administration of mesna, it is rapidly oxidized to dimesna, leading to a short half-life for the parent drug.[11] Oral administration of mesna results in a delayed time to peak concentration.[2] The subsequent reduction of dimesna back to mesna in the kidneys and liver leads to the sustained presence of the active thiol in the urine, which is essential for its uroprotective effect.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for mesna and dimesna from studies in healthy volunteers and patients.

Table 1: Pharmacokinetic Parameters of Mesna Following Intravenous and Oral Administration

| Parameter | Intravenous Administration | Oral Administration | Reference(s) |

| Half-life (t½) | 0.12 ± 0.15 hours (alpha), 2.12 ± 1.61 hours (beta) | ~2.9 hours (time to peak) | [2][11] |

| Volume of Distribution (Vd) | 0.324 ± 0.336 L/kg (central) | Not reported | [11] |

| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | Not reported | [11] |

| Urinary Excretion (as mesna) | ~32% of dose | 31-33% of dose | [12][13] |

Table 2: Pharmacokinetic Parameters of Dimesna Following Intravenous Administration of Mesna

| Parameter | Value | Reference(s) |

| Half-life (t½) | 1.29 ± 0.6 hours | [11] |

| Mean Residence Time (MRT) | 6.68 ± 1.05 hours | [11] |

| Urinary Excretion (as dimesna) | ~33% of dose | [12] |

| AUC (mesna)/AUC (dimesna) Ratio | 1.21 ± 0.57 | [11] |

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the in vivo conversion of dimesna to mesna.

Quantification of Mesna and Dimesna in Biological Samples

A robust and sensitive analytical method is crucial for accurately determining the concentrations of mesna and dimesna in plasma and urine. High-performance liquid chromatography (HPLC) with electrochemical detection is a widely used and validated method.[14]

Protocol: HPLC with Electrochemical Detection

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an equal volume of a deproteinizing solution (e.g., 0.0825 M sulfuric acid containing 1.25% w/vol sodium hexametaphosphate).[14]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The supernatant is collected for analysis. To measure total mesna (mesna + dimesna), the supernatant is treated with a reducing agent like sodium borohydride (B1222165) to convert dimesna to mesna prior to analysis.[14]

-

-

Sample Preparation (Urine):

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An aqueous solution of sodium citrate (B86180) (0.1 M), tetrabutylammonium (B224687) phosphate (B84403) (0.001 M), and triethylamine (B128534) (1:10,000, vol/vol), adjusted to pH 5 with phosphoric acid.[14]

-

Flow Rate: 2 mL/min.[14]

-

Detection: Electrochemical detector set at +450 mV.[14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of mesna.

-

Calculate the concentration of mesna and dimesna (by difference after reduction) in the samples based on the peak height or area ratio to an internal standard.

-

In Vitro Dimesna Reduction Assays

In vitro assays using tissue homogenates or purified enzymes are essential for elucidating the specific mechanisms of dimesna reduction.

Protocol: Dimesna Reduction in Liver Homogenates

-

Preparation of Liver Homogenate:

-

Perfuse isolated rat livers with a protein-free buffered solution.[1]

-

Homogenize the liver tissue in a suitable buffer.

-

Centrifuge the homogenate to obtain a supernatant fraction (cytosol and microsomes).

-

-

Reduction Assay:

-

Incubate the liver homogenate with a known concentration of dimesna at 37°C.

-

To investigate the involvement of specific pathways, co-incubate with inhibitors of glutathione reductase or thioredoxin reductase. To confirm the role of glutathione, deplete GSH using agents like buthionine sulfoximine (B86345) prior to the assay.[1]

-

At various time points, stop the reaction (e.g., by adding a deproteinizing agent).

-

Analyze the samples for the formation of mesna using the HPLC method described above.

-

-

Data Analysis:

-

Calculate the rate of mesna formation to determine the kinetics of dimesna reduction.

-

The following diagram outlines a general workflow for studying dimesna to mesna conversion.

Caption: A generalized experimental workflow for investigating dimesna conversion.

Conclusion

The in vivo conversion of dimesna to mesna is a highly efficient and targeted process that is fundamental to the uroprotective action of this drug. This biotransformation is primarily mediated by the glutathione and thioredoxin reductase systems in the kidneys and liver, ensuring high concentrations of the active thiol in the urinary tract where it can neutralize toxic chemotherapy metabolites. A thorough understanding of the pharmacokinetics and the biochemical pathways governing this conversion is essential for the rational design of dosing schedules and the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this critical aspect of mesna pharmacology.

References

- 1. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Estimation of mesna and dimesna in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 5. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity assays of mammalian thioredoxin and thioredoxin reductase: fluorescent disulfide substrates, mechanisms, and use with tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]

- 11. Pharmacokinetics of mesna and dimesna after simultaneous intravenous bolus and infusion administration in patients undergoing bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dimesna Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dimesna free acid, also known as 2,2'-dithiodiethanesulfonic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information is presented in a structured format, including detailed data tables, experimental protocols, and a visualization of its mechanism of action.

Core Physicochemical Properties

This compound is the parent acid of Dimesna, which is the disodium (B8443419) salt form. Dimesna is recognized for its role as a uroprotective agent, mitigating the urotoxic effects of certain chemotherapeutic agents. A thorough understanding of the physicochemical properties of the free acid is crucial for its development, formulation, and understanding its biological behavior.

Chemical Identity

| Property | Value |

| Chemical Name | 2,2'-dithiodiethanesulfonic acid |

| Synonyms | This compound, Bis(2-sulfoethyl)disulfide |

| Molecular Formula | C4H10O6S4 |

| Molecular Weight | 282.4 g/mol [1] |

| CAS Number | 45127-11-5[1] |

| Chemical Structure | O=S(O)(CCSCC--INVALID-LINK--(=O)O)=O |

Physicochemical Data

| Property | This compound | Dimesna (Disodium Salt) |

| Melting Point | Data not available | 273 °C (decomposes)[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly)[2] |

| pKa | Data not available (expected to be strongly acidic due to the sulfonic acid groups) | Not applicable |

| LogP (Computed) | -1.3[1] | Not applicable |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of various pH, ethanol) in a sealed, inert container.

-

Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted as necessary. The concentration of the dissolved this compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the sulfonic acid groups in this compound can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water. The initial concentration should be accurately known.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the this compound solution using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Due to the strong acidic nature of sulfonic acids, the initial equivalence point may be difficult to determine accurately in aqueous solution. Advanced data analysis methods, such as the derivative method, may be employed to precisely locate the equivalence points.

Mechanism of Action

Dimesna functions as a prodrug that is converted in the body to its active metabolite, mesna. Mesna then acts as a uroprotectant by detoxifying reactive and urotoxic metabolites of certain chemotherapy drugs, such as cyclophosphamide (B585) and ifosfamide.

Figure 1: Mechanism of action of Dimesna.

The diagram above illustrates the bioactivation of Dimesna to Mesna in the kidneys. Subsequently, in the bladder, Mesna's free thiol group reacts with and neutralizes the urotoxic metabolites generated from chemotherapy agents, preventing bladder toxicity.

References

Dimesna Free Acid: A Technical Guide to Mitigating Chemotherapy-Induced Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimesna (B1670654) free acid and its role as a uroprotective agent against the toxic side effects of certain chemotherapeutic drugs, primarily those from the oxazaphosphorine class like cyclophosphamide (B585) and ifosfamide (B1674421). Dimesna, the disulfide dimer of mesna (B1676310), functions as a prodrug, converting to its active form, mesna, in vivo. Mesna then localizes in the bladder and detoxifies acrolein, a highly urotoxic metabolite of cyclophosphamide and ifosfamide, thereby preventing hemorrhagic cystitis. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, provides detailed experimental protocols for inducing and evaluating chemotherapy-induced toxicity in animal models, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Chemotherapy with oxazaphosphorine alkylating agents, such as cyclophosphamide and ifosfamide, is a cornerstone in the treatment of various malignancies. However, the clinical utility of these agents is often limited by severe urotoxicity, most notably hemorrhagic cystitis.[1][2] This adverse effect is primarily caused by the metabolite acrolein, which accumulates in the bladder and causes significant damage to the urothelium.[3][4]

Dimesna (disodium 2,2'-dithio-bis-ethane sulfonate) is a cytoprotective agent that serves as a stable prodrug of mesna (sodium 2-mercaptoethane sulfonate).[5] In the bloodstream, dimesna is reduced to two molecules of mesna. Mesna is then filtered by the kidneys and concentrated in the bladder, where its free thiol group effectively neutralizes acrolein, forming a non-toxic compound that is safely excreted.[2][5] This targeted delivery of the active protective agent minimizes systemic side effects while providing maximal protection where it is most needed.

Mechanism of Action

The protective effect of dimesna is a multi-step process that begins with its conversion to mesna and culminates in the detoxification of acrolein in the urinary bladder.

Pharmacokinetics and Activation

Following administration, dimesna is rapidly reduced to mesna in the bloodstream.[5] Mesna is then filtered by the glomerulus and enters the renal tubules. In the urinary tract, mesna's sulfhydryl group is readily available to react with and neutralize urotoxic chemotherapy metabolites.[2]

Acrolein Scavenging

Acrolein, a highly reactive unsaturated aldehyde, is a major urotoxic metabolite of cyclophosphamide and ifosfamide.[3][4] It causes damage to the bladder urothelium through direct chemical irritation and by inducing oxidative stress. Mesna's free thiol (-SH) group reacts with the double bond of acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is then excreted in the urine.[2]

Anti-inflammatory and Antioxidant Effects

Acrolein-induced bladder injury triggers an inflammatory cascade characterized by the production of reactive oxygen species (ROS), activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3][6] By scavenging acrolein, mesna prevents the initiation of this inflammatory cascade, thereby reducing edema, hemorrhage, and infiltration of inflammatory cells into the bladder tissue.[3][5]

Modulation of Receptor Tyrosine Kinase Signaling (Putative)

Some evidence suggests that dimesna may also exert protective effects by modulating the activity of receptor tyrosine kinases such as EGFR, MET, and ROS1. It is proposed that dimesna disrupts extracellular disulfide bonds on these receptors, which could alter their downstream signaling pathways that are often associated with cell proliferation and survival.[7][8] The precise downstream effects of this modulation in the context of reducing chemotherapy-induced toxicity require further investigation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the protective effects of mesna (the active form of dimesna) against chemotherapy-induced toxicity in animal models.

| Parameter | Control | Ifosfamide (IFO) | IFO + Mesna | Reference |

| Bladder Wet Weight (mg) | 100 ± 10 | 320.1 ± 25.5 | 146.5 ± 15.2 | [6] |

| Edema Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |

| Hemorrhage Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |

| Histopathological Changes Score (0-3) | 0 | 3 (2-3) | 1 (0-1) | [5][9] |

Table 1: Uroprotective Effect of Mesna in Ifosfamide-Induced Hemorrhagic Cystitis in Rats. Data are presented as mean ± SD or median (min-max).

| Parameter | Control | Cyclophosphamide (CP) | CP + Mesna | Reference |

| Bladder Wet Weight (mg) | 85 ± 5 | 187 ± 12 | 102 ± 8 | [10] |

| Bladder Tumor Incidence (%) | 0 | 30 | 5 (dose-dependent reduction) | [11] |

Table 2: Uroprotective Effect of Mesna in Cyclophosphamide-Induced Bladder Toxicity in Rats. Data are presented as mean ± SD or percentage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, focusing on the induction and evaluation of chemotherapy-induced hemorrhagic cystitis in a rat model.

Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis

Objective: To induce a reproducible model of hemorrhagic cystitis in rats using ifosfamide to evaluate the efficacy of uroprotective agents.

Materials:

-

Male Wistar rats (200-250 g)

-

Ifosfamide (IFO)

-

Mesna

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Dissection tools

-

Analytical balance

-

Formalin (10%) for tissue fixation

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group 1: Control (saline injection)

-

Group 2: Ifosfamide (IFO) alone

-

Group 3: IFO + Mesna

-

-

Drug Preparation and Administration:

-

Dissolve ifosfamide in sterile saline to a final concentration for a dose of 120 mg/kg.[9]

-

Dissolve mesna in sterile saline for a dose of 40 mg/kg.[9]

-

Administer a single intraperitoneal (i.p.) injection of ifosfamide (120 mg/kg) to the animals in Groups 2 and 3.[9]

-

Administer mesna (40 mg/kg, i.p.) to the animals in Group 3 at the same time as, and at 4 and 8 hours after, ifosfamide administration.[9]

-

Administer an equivalent volume of saline to the control group.

-

-

Observation and Euthanasia:

-

Monitor the animals for clinical signs of toxicity.

-

After 24 hours (or as per study design), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[6]

-

-

Bladder Excision and Evaluation:

-

Immediately after euthanasia, carefully dissect the urinary bladder.

-

Empty the bladder of urine and blot it dry.

-

Weigh the bladder to determine the bladder wet weight (BWW).[6][10]

-

Macroscopically score the bladder for edema and hemorrhage based on a predefined scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).[5][9]

-

Fix the bladder in 10% formalin for histopathological analysis.

-

Histopathological Evaluation

Objective: To microscopically assess the extent of bladder damage and inflammation.

Procedure:

-

Tissue Processing: Dehydrate the formalin-fixed bladder tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

-

Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

-

Microscopic Examination: Examine the stained sections under a light microscope.

-

Scoring: Score the sections for histopathological changes, including urothelial desquamation, inflammatory cell infiltration, edema, and hemorrhage, using a semi-quantitative scoring system (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).[5][9]

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Metabolism of Oxazaphosphorine Chemotherapy.

Caption: Dimesna Activation and Acrolein Detoxification.

Caption: Acrolein-Induced Inflammatory Signaling Cascade.

References

- 1. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]

- 3. Protective effect of ketamine against hemorrhagic cystitis in rats receiving ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP induced Cystitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 5. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling networks assembled by oncogenic EGFR and c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling networks assembled by oncogenic EGFR and c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prevention of cyclophosphamide-induced bladder swelling in the rat by I.V. administration of sodium-2-mercaptoethane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevention of urinary bladder tumors in cyclophosphamide-treated rats by additional medication with the uroprotectors sodium 2-mercaptoethane sulfonate (mesna) and disodium 2,2'-dithio-bis-ethane sulfonate (dimesna) - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimesna Free Acid: A Technical Guide to its Role in Mitigating Cisplatin Nephrotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by dose-limiting nephrotoxicity. This technical guide provides an in-depth analysis of Dimesna free acid, also known as Tavocept™ (BNP7787), a promising agent in the mitigation of cisplatin-induced kidney injury. Dimesna, the disulfide form of mesna (B1676310), is designed to selectively protect the kidneys from the toxic effects of cisplatin without compromising its antitumor efficacy. This document details the proposed mechanisms of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways involved.

Mechanism of Action

Dimesna's protective effect is primarily localized to the kidneys, a feature that distinguishes it from other systemically available chemoprotectants. The core of its mechanism lies in its metabolic activation to mesna within the renal tubules.

Key Mechanisms:

-

Renal Conversion to Mesna: Dimesna is stable in plasma but is readily converted to its active form, mesna (sodium 2-mercaptoethane sulfonate), in the kidneys.[1]

-

Inactivation of Toxic Platinum Species: Once formed in the kidneys, the free thiol group of mesna can locally inactivate toxic platinum species, thereby preventing damage to renal tubular cells.[1]

-

Inhibition of Gamma-Glutamyl Transpeptidase (GGT): Dimesna-derived mesna-disulfide heteroconjugates are thought to inhibit GGT, an enzyme involved in the metabolic activation of cisplatin to its nephrotoxic species.[2]

-

Lack of Interference with Antitumor Activity: As Dimesna does not contain a free thiol group in its inactive form, it does not interfere with the antitumor effects of cisplatin in the systemic circulation.[3][4]

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in animal models have demonstrated the potential of Dimesna to protect against cisplatin-induced nephrotoxicity.

Table 1: Summary of Preclinical Data from a Study in Dogs with Bladder Cancer [1]

| Parameter | Tavocept/Cisplatin Group (n=14) | Historical Control Group (Cisplatin alone) (n=14) | P-value |

| Incidence of Peak Serum Creatinine (B1669602) >2.0 mg/dL | 3/14 | 9/14 | - |

| Nephrotoxicity Grade | Significantly Lower | - | 0.04 |

| Mean Baseline Serum Creatinine (mg/dL) | 0.74 | - | - |

| Mean Peak Serum Creatinine (mg/dL) | 1.64 | - | - |

| Median Baseline Serum Creatinine (mg/dL) | 0.7 | - | - |

| Median Peak Serum Creatinine (mg/dL) | 1.4 | - | - |

Clinical Trials

Phase I clinical trials have evaluated the safety and pharmacokinetics of Dimesna in combination with cisplatin.

Table 2: Summary of a Phase I Clinical Trial of Dimesna with Cisplatin and Paclitaxel (B517696) [5]

| Parameter | Finding |

| Recommended Dose | 18.4 g/m² of BNP7787 (Dimesna) |

| Dose-Limiting Toxicity | Not observed up to 41.0 g/m² |

| Pharmacokinetics | AUC0-inf of the metabolite mesna was approximately 6.3% of the AUC0-inf of BNP7787. Co-administration of paclitaxel and cisplatin did not appear to influence the pharmacokinetics of BNP7787 and mesna. |

| Efficacy | Overall response rate was 43% |

Experimental Protocols

In Vivo Animal Model (Canine Study)

A study evaluating Dimesna in dogs with transitional cell carcinoma of the bladder provides a framework for an in vivo experimental protocol.[1]

-

Animal Model: Dogs with naturally occurring transitional cell carcinoma (TCC) of the bladder.

-

Treatment Regimen:

-

Tavocept (Dimesna) administered prior to cisplatin.

-

Cisplatin administered with a shortened diuresis protocol (90 minutes compared to the standard >6 hours).

-

Piroxicam co-administration.

-

-

Assessment of Nephrotoxicity:

-

Serial monitoring of serum creatinine levels.

-

Primary endpoint: Incidence of peak serum creatinine concentration >2.0 mg/dL.

-

Grading of nephrotoxicity based on established veterinary criteria.

-

-

Outcome Measures:

-

Safety and tolerability of the combination therapy.

-

Tumor response rate.

-

Survival time.

-

In Vitro Mechanistic Studies

To elucidate the molecular mechanisms, in vitro experiments can be designed.

-

Cell Lines: Human or rodent renal proximal tubular epithelial cell lines.

-

Treatment Conditions:

-

Control (vehicle).

-

Cisplatin alone.

-

Dimesna alone.

-

Cisplatin in combination with varying concentrations of Dimesna.

-

-

Mechanistic Assays:

-

GGT Activity Assay: To confirm the inhibitory effect of Dimesna on gamma-glutamyl transpeptidase.

-

Reactive Oxygen Species (ROS) Assay: To measure the impact on cisplatin-induced oxidative stress.

-

Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V/PI staining): To quantify the reduction in cisplatin-induced apoptosis.

-

Cell Viability Assays (e.g., MTT, LDH release): To assess the protective effect of Dimesna on cell survival.

-

Conclusion and Future Directions

This compound represents a targeted approach to mitigating cisplatin nephrotoxicity. Its selective activation in the kidneys offers a significant advantage over systemic antioxidants that may interfere with the chemotherapeutic efficacy of cisplatin. The available preclinical and early-phase clinical data are encouraging, demonstrating a favorable safety profile and a reduction in markers of renal injury.

Future research should focus on:

-

Larger, randomized controlled clinical trials to definitively establish the efficacy of Dimesna in preventing or reducing the severity of cisplatin-induced nephrotoxicity in cancer patients.

-

Further elucidation of the molecular pathways modulated by Dimesna in renal cells beyond GGT inhibition.

-

Investigation into the potential synergistic or protective effects of Dimesna when used with other nephrotoxic chemotherapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of Dimesna's role in the context of cisplatin chemotherapy. As research progresses, Dimesna may become an integral part of treatment regimens, allowing for the safer and more effective use of cisplatin in oncology.

References

- 1. Clinical Evaluation of Tavocept to Decrease Diuresis Time and Volume in Dogs with Bladder Cancer Receiving Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cisplatin chemotherapy and renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesna | CancerIndex [cancerindex.org]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Phase I and pharmacologic study of BNP7787, a novel chemoprotector in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dimesna Free Acid: A Prodrug Approach to Targeted Mesna Uroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mesna (B1676310) is the current standard of care for preventing hemorrhagic cystitis, a debilitating and dose-limiting toxicity associated with the use of oxazaphosphorine chemotherapeutic agents such as ifosfamide (B1674421) and cyclophosphamide (B585). However, the rapid systemic oxidation of mesna to its inactive disulfide metabolite, dimesna (B1670654) (also known as mesna disulfide), necessitates frequent administration to maintain adequate uroprotective concentrations in the bladder. This technical guide explores the chemistry, mechanism of action, and experimental evaluation of dimesna as a prodrug of mesna. By leveraging the body's natural metabolic pathways, dimesna provides a targeted delivery system, releasing the active mesna predominantly within the renal tubules and bladder, thereby offering the potential for improved therapeutic efficacy and patient convenience. This document provides a comprehensive overview of the underlying science, quantitative data, and detailed experimental methodologies relevant to the study of dimesna as a prodrug for mesna.

Introduction: The Challenge of Oxazaphosphorine-Induced Urotoxicity

Ifosfamide and cyclophosphamide are potent alkylating agents widely used in the treatment of a variety of cancers.[1] Their clinical utility is often limited by severe urotoxicity, primarily hemorrhagic cystitis.[2][3] This adverse effect is mediated by the metabolic byproduct acrolein, which accumulates in the urine and causes severe bladder irritation, inflammation, and bleeding.[4][5]

Mesna (sodium 2-mercaptoethane sulfonate) was developed to mitigate this toxicity.[1] Its free sulfhydryl (-SH) group effectively neutralizes acrolein in the urine through a Michael addition reaction, forming a stable, non-toxic thioether conjugate.[4][5] However, following intravenous or oral administration, mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[1][4] This rapid inactivation necessitates multiple doses or continuous infusions of mesna to ensure that therapeutically effective concentrations of the active thiol are present in the urine when acrolein is being excreted.[6][7]

Dimesna: A Prodrug Strategy for Targeted Mesna Delivery

Dimesna, the inactive disulfide metabolite of mesna, can be utilized as a prodrug to deliver the active mesna to its site of action in the urinary tract.[8][9] The core principle of this strategy is based on the pharmacokinetic profile of dimesna.

Mechanism of Action: From Systemic Inactivity to Localized Activation

Following administration, dimesna circulates systemically in its inactive form.[1] It is then filtered by the glomeruli into the renal tubules.[1][6] Within the renal tubular cells and the urinary tract, dimesna is reduced back to two molecules of active mesna.[8][9] This targeted reactivation ensures that high concentrations of the uroprotective agent are available precisely where the toxic metabolites of chemotherapy are concentrated.[8]

The in vivo reduction of dimesna is facilitated by enzymatic and non-enzymatic pathways. The thioredoxin and glutaredoxin systems, key cellular redox regulators, have been shown to enzymatically reduce dimesna.[10] Additionally, non-enzymatic thiol-disulfide exchange with endogenous thiols like glutathione (B108866) (GSH) contributes to the regeneration of mesna.[10]

Quantitative Data: A Comparative Overview of Mesna and Dimesna

The following tables summarize key quantitative parameters for mesna and its prodrug, dimesna, compiled from various pharmacokinetic studies in humans.

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans

| Parameter | Mesna | Dimesna | Reference(s) |

| Half-life (t½) | ~0.36 - 2.12 hours | ~1.17 - 1.29 hours | [8][11] |

| Peak Plasma Time (Oral) | ~1.5 - 4 hours | ~3 hours | [12] |

| Bioavailability (Oral) | 45-79% (urinary) | Not directly administered orally in most studies | [6] |

| Protein Binding | 69-75% (mesna + dimesna) | 69-75% (mesna + dimesna) | [6] |

| Volume of Distribution (Vd) | 0.65 ± 0.24 L/kg | - | [12] |

| Urinary Excretion (% of dose) | ~32-33% | ~33-48% | [11][12] |

| Renal Clearance (CLR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | [11] |

Table 2: Uroprotective Efficacy of Mesna in an Animal Model of Ifosfamide-Induced Hemorrhagic Cystitis

| Treatment Group | Macroscopic Hemorrhage Score (Median) | Macroscopic Edema Score (Median) | Histopathological Damage Score (Median) | Reference(s) |

| Control | 0 | 0 | 0 | [2] |

| Ifosfamide Alone | 2 | 2 | 2 | [2] |

| Ifosfamide + Mesna | 0 | 1 | 1 | [2] |

| Ifosfamide + Glutathione | 0 | 1 | 0 | [2] |

| (Scoring based on a 0-2 or 0-3 scale where higher scores indicate more severe damage) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dimesna as a prodrug for mesna.

Synthesis of Dimesna (Disodium 2,2'-dithiobis(ethanesulfonate))

Dimesna is synthesized by the oxidation of mesna. While mesna can auto-oxidize in the presence of oxygen under mildly basic conditions, a more controlled synthesis can be achieved using an oxidizing agent.[13]

Principle: The thiol group of mesna is oxidized to form a disulfide bond, yielding dimesna.

Materials:

-

Sodium 2-mercaptoethanesulfonate (Mesna)

-

Iodine (I₂) or sodium iodate (B108269) (NaIO₃)

-

Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure (Conceptual):

-

Dissolve mesna in an aqueous solution.

-

Adjust the pH to mildly basic (pH 8-9) using NaOH or NaHCO₃.

-

Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol or aqueous sodium iodate) to the mesna solution with constant stirring.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or by observing the disappearance of the oxidizing agent's color.

-

Once the reaction is complete, the product (dimesna) can be isolated by precipitation (e.g., by adding a water-miscible organic solvent like ethanol) or by removal of the solvent under reduced pressure.

-

The resulting solid can be washed with a suitable solvent and dried.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.[13]

In Vitro Reduction of Dimesna to Mesna

This protocol describes a method to assess the enzymatic reduction of dimesna using isolated perfused rat liver, which can be adapted to use purified enzyme systems like the thioredoxin or glutaredoxin systems.[4][10]

Principle: The reduction of dimesna to mesna in a biological system is quantified by measuring the concentrations of both compounds in the effluent over time.

Materials:

-

Isolated perfused rat liver apparatus

-

Protein-free buffered perfusion solution (e.g., Krebs-Henseleit buffer)

-

Dimesna

-

Analytical standards for mesna and dimesna

-

HPLC system with electrochemical or mass spectrometry detection

Procedure:

-

Prepare the isolated perfused rat liver system according to established protocols.

-

Prepare a stock solution of dimesna in the perfusion buffer at a known concentration.

-

Perfuse the isolated liver with the dimesna-containing buffer in a single-pass or recirculating manner.

-

Collect samples of the effluent perfusate at various time points.

-

Immediately process the samples to prevent auto-oxidation of any formed mesna. This may involve acidification or the addition of a chelating agent like EDTA.

-

Quantify the concentrations of both dimesna and mesna in the collected samples using a validated analytical method (see section 5.4).

-

Calculate the rate of dimesna reduction based on its disappearance and the appearance of mesna, normalized to the liver weight.[4]

In Vivo Model of Ifosfamide-Induced Hemorrhagic Cystitis

This protocol outlines a common method for inducing hemorrhagic cystitis in rats to evaluate the uroprotective efficacy of agents like dimesna or mesna.[2][14][15]

Principle: A high dose of ifosfamide is administered to rats to induce bladder toxicity, and the protective effects of a co-administered agent are assessed by examining the bladder for signs of damage.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Ifosfamide (IFO)

-

Dimesna or Mesna

-

Sterile saline for injection

-

Anesthetic agent for sacrifice

-

Formalin for tissue fixation

-

Hematoxylin and eosin (B541160) (H&E) stain

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Divide the rats into experimental groups (e.g., Control, IFO alone, IFO + Dimesna, IFO + Mesna).

-

Dissolve IFO and the test articles (dimesna/mesna) in sterile saline.

-

Administer a single intraperitoneal (i.p.) injection of IFO (e.g., 120-400 mg/kg) to the appropriate groups.

-

Administer the test articles at specified doses and time points relative to the IFO injection (e.g., concurrently and at 4 and 8 hours post-IFO).

-

Observe the animals for a set period (e.g., 24-48 hours).

-

At the end of the observation period, sacrifice the animals under anesthesia.

-

Carefully dissect and remove the bladders.

-

Assess the bladders macroscopically for edema and hemorrhage, and record the bladder wet weight.

-

Fix the bladders in formalin, embed in paraffin, section, and stain with H&E.

-

Evaluate the stained bladder sections microscopically for epithelial damage, inflammation, and hemorrhage using a standardized scoring system.[2]

Analytical Quantification of Mesna and Dimesna in Biological Samples

This section details a representative HPLC-ECD method for the simultaneous quantification of mesna and dimesna in plasma and urine.[4]

Principle: Mesna and an internal standard are separated by reverse-phase HPLC and detected electrochemically. Dimesna is quantified by reducing it to mesna prior to analysis and then subtracting the concentration of free mesna.

Instrumentation and Conditions:

-

HPLC System: With a C18 reverse-phase column (e.g., 10 µm, 8 mm x 10 cm).

-

Mobile Phase: 0.1 M Sodium citrate, 0.001 M tetrabutyl ammonium (B1175870) phosphate, and triethylamine (B128534) (1:10,000 v/v), adjusted to pH 5 with phosphoric acid.

-

Flow Rate: 2 mL/min.

-

Detector: Electrochemical detector set at +450 mV.

-

Internal Standard (IS): p-aminobenzoic acid.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add the internal standard.

-

Deproteinize the sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.

-

Centrifuge and inject the supernatant into the HPLC system.

Sample Preparation (Urine):

-

Dilute the urine sample (e.g., 1:50) with water.

-

Mix the diluted urine 1:1 with an aqueous solution of 1.25% (w/v) sodium hexametaphosphate.

-

Add the internal standard and inject into the HPLC system.

Quantification of Dimesna:

-

To a separate aliquot of the prepared sample, add a reducing agent (e.g., sodium borohydride) to convert all dimesna to mesna.

-

Analyze this sample to determine the total mesna concentration.

-

Calculate the dimesna concentration by subtracting the free mesna concentration (from the unreduced sample) from the total mesna concentration.[4]

Visualizations: Pathways and Workflows

Signaling Pathway of Acrolein-Induced Bladder Toxicity

Acrolein, a metabolite of cyclophosphamide and ifosfamide, induces hemorrhagic cystitis through a complex signaling cascade involving oxidative stress and inflammation.

Caption: Acrolein-induced bladder toxicity signaling pathway.

Dimesna Prodrug Activation and Uroprotective Mechanism

This diagram illustrates the pharmacokinetic pathway of dimesna, its conversion to mesna, and its subsequent detoxification of acrolein.

Caption: Dimesna prodrug activation and uroprotection workflow.

Experimental Workflow for Evaluating Uroprotective Efficacy

This workflow outlines the key steps in an in vivo study to compare the uroprotective effects of a test agent against ifosfamide-induced hemorrhagic cystitis.

Caption: In vivo uroprotective efficacy evaluation workflow.

Conclusion and Future Directions